Product packaging for 8-Azaxanthine(Cat. No.:CAS No. 1468-26-4)

8-Azaxanthine

Cat. No.: B073675
CAS No.: 1468-26-4
M. Wt: 153.10 g/mol
InChI Key: KVGVQTOQSNJTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Azaxanthine is a purine analog and a key heterocyclic compound of significant interest in biochemical and pharmacological research. Its primary research value lies in its role as a potent inhibitor of xanthine oxidase (XO), the enzyme responsible for the oxidation of hypoxanthine to xanthine and xanthine to uric acid. By competitively inhibiting this enzyme, this compound serves as a critical tool compound for studying purine catabolism pathways, hyperuricemia, and the pathophysiology of gout. Researchers utilize this compound in in vitro assays to elucidate the mechanism of action of xanthine oxidase inhibitors and to screen for novel therapeutic agents for metabolic disorders. Beyond its enzymatic applications, its structure as an azapurine makes it a valuable scaffold in medicinal chemistry for the design and synthesis of novel nucleoside analogs with potential antiviral or anticancer properties. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N5O2 B073675 8-Azaxanthine CAS No. 1468-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N5O2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGVQTOQSNJTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NNN=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862673
Record name 8-Azaxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1468-26-4
Record name 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1468-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Azaxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001468264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-azaxanthine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01875
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 8-AZAXANTHINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Azaxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30862673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.539
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 8-AZAXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97MRZ3ZY2U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 8 Azaxanthine and Its Derivatized Forms

Chemical Synthesis Pathways for the 8-Azaxanthine (B11884) Nucleus

The chemical synthesis of the this compound core and its substituted variants involves a variety of established and innovative organic chemistry techniques. These pathways provide access to a wide range of derivatives by building the heterocyclic system from simpler precursors or by modifying the pre-formed nucleus.

Condensation Reactions of Pyrimidine (B1678525) Precursors

A primary and well-established method for constructing the this compound scaffold involves the cyclization of suitably substituted pyrimidine precursors. googleapis.com This approach typically begins with 1- or 1,3-substituted-5,6-diamino-2,4-(1H, 3H)-pyrimidinediones. googleapis.com The key transformation is the formation of the triazole ring fused to the pyrimidine ring. This is achieved by reacting the diamino pyrimidine derivative with a nitrosating agent, such as sodium nitrite, in an acidic medium like hydrochloric acid. googleapis.com This reaction sequence first involves nitrosation at the 5-amino group, followed by reduction to a hydrazine, and subsequent cyclization to form the v-triazolo[d]pyrimidine ring system, also known as the 8-azapurine (B62227) structure. google.com The resulting diamino derivatives may exhibit positional isomerism, necessitating purification before the final cyclization step to yield the desired 1- or 1,3-substituted 8-azaxanthines. googleapis.com

Multi-Step Transformations and Introduction of Functional Groups

Once the basic this compound nucleus is formed, it can undergo various multi-step transformations to introduce a diverse array of functional groups. ontosight.ai These reactions allow for the fine-tuning of the molecule's properties. Common transformations include oxidation, reduction, and substitution reactions. For instance, acyl groups can be introduced and later removed by hydrolysis, serving as protecting groups or as functional handles for further modification. google.com The synthesis of specific derivatives often requires a sequence of these reactions, starting from simpler precursors to build up the desired molecular complexity. ontosight.aimolaid.com

Synthesis of N-Alkyl Substituted 8-Azaxanthines and Derivatives

The alkylation of nitrogen atoms on both the pyrimidine and triazole rings of the this compound scaffold is a key strategy for creating diverse derivatives. googleapis.comnih.gov A common method involves the condensation reaction of this compound with alkyl halides (e.g., 2-dialkylaminoethyl chlorides) in a solvent like dimethylformamide or chloroform. googleapis.com The reaction can be facilitated by a base such as sodium hydride, sodium hydroxide, or potassium carbonate to deprotonate the nitrogen atoms, making them more nucleophilic. googleapis.com

This alkylation process can lead to a mixture of products, with substitution occurring at the N7, N8, or N9 positions of the triazole ring. googleapis.com These isomers must then be separated using techniques like fractional distillation or chromatography. googleapis.com The synthesis of a series of 1,3-dimethyl- and 1,3-dipropyl-8-azaxanthines substituted at the N7 or N8 position has been reported, demonstrating the versatility of this approach for creating targeted libraries of compounds. nih.govscite.ai Research has also focused on regioselective N- and O-alkylation methods to control the position of substitution and improve the efficiency of synthesizing specific isomers. thieme-connect.comthieme-connect.com

Development of Step-Efficient Pathways for Substituted 8-Azapurines

Recent research has focused on developing more efficient and versatile synthetic routes to highly substituted 8-azapurines. researchgate.net One such innovative approach is a three-step synthetic pathway that allows for the creation of fully decorated 8-azapurines, including 6-alkyl derivatives which were previously difficult to access. researchgate.net This method starts with readily available alkynes, azides, and amidines and proceeds through a sequence of interrupted copper-catalyzed azide-alkyne cycloaddition (CuAAC), oxidation, and cyclization reactions. researchgate.net This pathway provides a diverse library of 8-azapurines with variations at the 6-position and other sites. researchgate.net

Another strategy for improving synthetic efficiency is the use of microwave-assisted one-pot reactions. This approach avoids the need for isolating and purifying intermediate compounds, leading to a more sustainable process with higher yields and shorter reaction times compared to conventional methods. mdpi.com

Table 1: Comparison of Synthetic Pathways for 8-Azapurines
PathwayKey FeaturesStarting MaterialsTypical Reaction StepsAdvantagesReference
Classical Pyrimidine CondensationBuilds the core heterocyclic structure.Substituted 5,6-diaminopyrimidinesNitrosation, CyclizationWell-established, good for basic scaffolds. googleapis.com
Three-Step PathwayProvides access to fully decorated 8-azapurines.Alkynes, Azides, AmidinesInterrupted CuAAC, Oxidation, CyclizationHigh step-efficiency, broad substrate scope. researchgate.net
Microwave-Assisted One-Pot SynthesisCombines multiple reaction steps without intermediate purification.Various precursorsSequential reactions under microwave irradiationReduced reaction times, higher yields, sustainable. mdpi.com

Enzymatic Synthesis of this compound Ribosides

Enzymatic methods offer a powerful alternative to chemical synthesis, often providing high regio- and stereoselectivity under mild reaction conditions. For the synthesis of this compound nucleosides, purine (B94841) nucleoside phosphorylase is a key biocatalyst.

Purine Nucleoside Phosphorylase (PNP) Catalyzed Ribosylation

The chemo-enzymatic synthesis of this compound ribosides (8-azaxanthosines) can be accomplished using purine nucleoside phosphorylase (PNP). preprints.orgmdpi.com This enzyme catalyzes the reversible phosphorolysis of purine nucleosides, but in the reverse direction, it can be used to synthesize nucleosides from a purine base and an activated ribose donor, such as α-D-ribose-1-phosphate. researchgate.netmdpi.com

The enzymatic ribosylation of this compound is noted to be challenging, partly due to the compound's acidity (pKa ~4.8), which means a significant fraction exists as an anion in neutral aqueous solution. preprints.orgmdpi.comresearchgate.netnih.gov Despite this, it has been shown that certain PNPs accept this compound as a substrate. Specifically, the inducible xanthosine (B1684192) phosphorylase from E. coli, known as PNP-II, catalyzes the ribosylation of this compound. preprints.orgresearchgate.net

A notable feature of this enzymatic reaction is its variable regioselectivity, which can be influenced by the source of the PNP enzyme. mdpi.comnih.gov Unlike the synthesis of many natural nucleosides which occurs at the N9 position, the PNP-catalyzed ribosylation of this compound and other 8-azapurines can lead to products substituted at different nitrogen atoms of the triazole ring. For example, with this compound, the ribosylation site is inferred to be N7 or N8, rather than the canonical N9 position. preprints.orgresearchgate.netnih.gov Studies on the related compound 8-azaguanine (B1665908) show that PNP from E. coli produces mainly the N9-riboside with minor amounts of N8/N7-ribosides, whereas PNP from calf spleen catalyzes ribosylation exclusively at the N9 position. mdpi.comnih.gov This highlights the potential to use different PNP enzymes to direct the synthesis toward specific, and sometimes unconventional, nucleoside isomers.

Table 2: Regioselectivity of PNP-Catalyzed Ribosylation of 8-Azapurines
8-Azapurine SubstratePNP Enzyme SourceObserved Ribosylation Site(s)Reference
This compoundE. coli (PNP-II)N7 or N8 researchgate.netnih.gov
8-AzaguanineCalf SpleenN9 (exclusive) mdpi.comnih.gov
8-AzaguanineE. coliN9 (major), N8/N7 (minor) mdpi.comnih.gov
2,6-Diamino-8-azapurine (B97548)Calf SpleenN7 and N8 nih.gov
2,6-Diamino-8-azapurineE. coliN8 and N9 nih.gov

Specificity of Ribosylation Sites (N7, N8, N9)

The enzymatic ribosylation of 8-azapurines, including this compound, is a complex process where a ribose group is attached to the nucleobase. Unlike canonical purines which are typically ribosylated at the N9 position, 8-azapurines can be ribosylated at three different nitrogen atoms on the triazole ring: N7, N8, or N9. mdpi.com The specific site of this glycosidic bond formation is not random; it is highly dependent on the enzymatic catalyst used in the reaction. vulcanchem.com

Studies on 8-azapurine analogs provide significant insight into this specificity. For instance, the enzymatic ribosylation of 2,6-diamino-8-azapurine, a fluorescent analog, demonstrates this principle clearly. When recombinant calf purine-nucleoside phosphorylase (PNP) is used as the catalyst, ribosylation occurs predominantly at the N7 and N8 positions. mdpi.commdpi.com Conversely, employing E. coli PNP results in a mixture of N8 and N9-substituted ribosides. mdpi.com

Direct investigations into this compound have shown that it is a substrate for the inducible xanthosine phosphorylase from E. coli, known as PNP-II. nih.govresearchgate.net The enzymatic conversion yields products ribosylated at either the N7 or N8 position, rather than the N9 position. nih.govpreprints.org This site-selectivity is inferred from the strong fluorescence of the resulting products, a characteristic of N7- and N8-substituted this compound derivatives. nih.gov

Factors Influencing Enzymatic Conversion Yield and Selectivity

The efficiency and outcome of the enzymatic ribosylation of this compound and its derivatives are governed by several critical factors. These elements can be manipulated to control the reaction's yield and to direct the ribosylation to a specific nitrogen atom, thereby influencing the properties of the final product.

Key factors that influence the enzymatic conversion include:

Enzyme Source and Type : The origin of the purine-nucleoside phosphorylase (PNP) is a primary determinant of selectivity. As noted, mammalian PNPs (e.g., from calf) and bacterial PNPs (e.g., from E. coli) exhibit different intrinsic preferences for the ribosylation site. vulcanchem.commdpi.com

Enzyme Mutations : Point mutations in the active site of the PNP enzyme can dramatically alter the site selectivity. For example, while wild-type calf PNP ribosylates 2,6-diamino-8-azapurine at the N7 and N8 positions, a mutated version (N243D) shifts the selectivity, yielding N9 and N7-ribosides instead. mdpi.com Similarly, the D204N mutant of E. coli PNP can be used to generate non-typical ribosides of other 8-azapurines like 8-azaadenine (B1664206). mdpi.com

Substrate Properties : The inherent chemical characteristics of the substrate are also a factor. This compound is notably more acidic (pKa ≈ 4.8) than many other purines, which can make its chemo-enzymatic synthesis more challenging. researchgate.net

Reaction Progress : The relative proportions of the different isomers (N7, N8, N9) can change over the course of the reaction, indicating that the reaction kinetics for each site may differ. mdpi.com

The following table summarizes the influence of different PNP enzymes on the ribosylation site of various 8-azapurine substrates.

SubstrateEnzymePredominant Ribosylation Site(s)Reference
2,6-Diamino-8-azapurineWild-Type Calf PNPN7 and N8 mdpi.commdpi.com
2,6-Diamino-8-azapurineE. coli PNPN8 and N9 mdpi.com
2,6-Diamino-8-azapurineN243D Mutant Calf PNPN7 and N9 mdpi.com
8-AzaguanineCalf PNPN9 mdpi.com
8-AzaguanineE. coli PNPN9 (major), N8/N7 (minor) mdpi.com
This compoundE. coli PNP-IIN7 or N8 nih.gov

Structural Elucidation and Conformational Analysis of 8 Azaxanthine Systems

Crystallographic Investigations of 8-Azaxanthine (B11884) and Derivatives

Crystallographic techniques have been instrumental in determining the precise three-dimensional arrangement of atoms in this compound and its derivatives, providing insights into their molecular and crystal structures.

X-ray diffraction is a primary method for elucidating the molecular and crystal structures of purine (B94841) derivatives like this compound. sigmaaldrich.com This technique has been applied to various forms of this compound, including its monohydrate and its derivatives. sigmaaldrich.comscientificlabs.co.uk

In another study, the joint neutron/X-ray crystallographic structure of perdeuterated Aspergillus flavus urate oxidase in complex with this compound was determined. nih.goviucr.org This combined approach offers a more complete picture of the structure, including the positions of hydrogen atoms. nih.gov The X-ray structure of the complex in D₂O has been determined at resolutions of 1.1 Å and 1.06 Å. plos.orgnih.gov

Neutron diffraction is a powerful technique for determining the positions of hydrogen atoms (or deuterium (B1214612) atoms in deuterated samples), which is crucial for understanding protonation states. plos.orgnih.gov This method has been particularly valuable in studying enzyme-inhibitor complexes involving this compound. plos.orgnih.gov

A neutron diffraction study of the complex between rasburicase (B1180645) (a recombinant urate oxidase) and this compound was conducted to determine the protonation states of the inhibitor and active-site residues. researchgate.net Large crystals (1-4 mm³) suitable for neutron diffraction were grown for these studies. plos.orgnih.gov

The neutron structure of urate oxidase in complex with this compound was determined at a resolution of 1.9 Å. plos.orgnih.govproteopedia.orgiucr.org These studies, often performed jointly with X-ray diffraction, have provided unambiguous information on the proton positions and revealed the protonation states of the catalytic triad (B1167595) K10–T57–H256. plos.orgnih.gov The joint neutron/X-ray structure of perdeuterated Aspergillus flavus UOX in complex with this compound showed a catalytic water molecule present as neutral H₂O in the peroxo hole. nih.goviucr.org

X-ray Diffraction Studies for Molecular and Crystal Structures

Computational and Molecular Orbital Studies

In conjunction with experimental methods, computational studies provide deeper insights into the electronic structure, stability, and dynamics of this compound systems.

Molecular orbital studies have been conducted on this compound derivatives to understand their electronic properties. ugr.esugr.esacs.org These theoretical investigations complement experimental findings, such as the crystal structure of 1,3-dimethyl-8-azaxanthine monohydrate. ugr.esugr.es Theoretical studies using density functional theory (DFT) and Møller-Plesset perturbation theory (MP2) have been used to examine the relative stability and hydrogen bonding of this compound tautomers. researchgate.net

Molecular dynamics (MD) simulations are employed to assess the different protomeric (protonation state isomers) forms of this compound and their stability under various conditions. These simulations can help determine the dominant protomers in physiological environments, which is important for understanding the molecule's biological activity. MD simulations have also been integrated with neutron and X-ray crystallographic data to investigate the hydration step in the catalytic mechanism of urate oxidase with this compound as an inhibitor. nih.gov These simulations revealed conformational heterogeneity for Asn254, which modulates the stability of a key water molecule in the active site. nih.gov

Theoretical Investigations of this compound Derivatives

Tautomerism and Photophysical Dynamics

This compound exhibits interesting tautomeric and photophysical properties, largely driven by excited-state proton transfer (ESPT). The neutral form of this compound exists as a mixture of N(7)H and N(8)H tautomers. researchgate.net

The molecule's fluorescence is a key feature, with its dual emission being attributed to ESPT between tautomeric forms. In neutral aqueous solutions (pH < 4.5), this compound displays a fluorescence spectrum centered around 420 nm, with a large Stokes' shift of approximately 14,000 cm⁻¹. researchgate.net In contrast, in slightly acidified methanol (B129727), two emission bands are observed at 335 nm and 410 nm. researchgate.net The long-wavelength emission is delayed, with a rise time of about 0.4 ns in methanol, a phenomenon that confirms the proton transfer kinetics. researchgate.net This dual emission is not observed in its 1,3-dimethyl derivative, 8-azatheophylline, due to steric hindrance from the methyl groups. researchgate.net The study of these photophysical dynamics is crucial for its application as a fluorescent probe in enzymatic research. mdpi.compreprints.org

Ground-State Tautomeric Forms (e.g., N7H, N8H)

In the ground state, this compound exists as a mixture of prototropic tautomers, primarily the N(7)H and N(8)H forms. wikipedia.orgepa.gov Experimental evidence from crystallographic studies of this compound and its 1,3-dimethyl derivative, 8-azatheophylline, confirms the predominance of the N(8)-H tautomer. sigmaaldrich.com Further investigation using 15N NMR spectroscopy on 8-azatheophylline in DMSO indicated that the N(8)H tautomer is favored over the N(7)H form by a ratio of approximately 8:2. sigmaaldrich.com The N(9)H form is considered undetectable. sigmaaldrich.com The existence of these distinct tautomeric forms is fundamental to understanding the compound's subsequent behavior upon electronic excitation.

Table 1: Predominant Ground-State Tautomers of this compound
TautomerPosition of ProtonPredominanceMethod of Inference
N(8)H Nitrogen-8Major (approx. 80%)15N NMR, X-ray Crystallography sigmaaldrich.com
N(7)H Nitrogen-7Minor (approx. 20%)15N NMR sigmaaldrich.com

Excited-State Proton Transfer (ESPT) Mechanisms

Upon absorption of light, this compound exhibits excited-state proton transfer (ESPT), a process that dictates its unique fluorescence properties. fishersci.at The ESPT mechanism primarily involves the highly fluorescent N(8)H tautomer. wikipedia.orgepa.gov In the excited state, this tautomer undergoes a rapid deprotonation from the N(3) nitrogen atom. wikipedia.orgepa.gov This event leads to the formation of a monoanionic species, which is the actual emitting entity responsible for the significant fluorescence observed. wikipedia.orgepa.govsigmaaldrich.com This phenomenon, where the proton arrangement differs between the ground and excited states, is also known as phototautomerism. wikipedia.orgflybase.org The acidity of the N(3)-H proton increases dramatically upon excitation; the excited-state acidity constant (pK*a) for the related N(8)-methyl-8-azaxanthine has been estimated to be approximately -0.5, highlighting the favorability of this proton transfer process. wikipedia.orgfishersci.at

Kinetic Analysis of Dual Fluorescence Emission

The kinetics of this compound's fluorescence are complex and highly dependent on the solvent environment. In weakly acidified alcoholic media, such as methanol, the compound exhibits dual fluorescence emission bands. wikipedia.orgflybase.orgfishersci.ca A short-wavelength band appears around 335-340 nm, while a long-wavelength, Stokes-shifted band is centered at approximately 410-420 nm. wikipedia.orgfishersci.at

Time-resolved fluorescence spectroscopy reveals that the long-wavelength emission is delayed relative to the excitation pulse. flybase.orgfishersci.ca The rise time for this 420 nm band has been calculated to be between 0.4 and 0.5 ns in both methanol and deuterated methanol. flybase.orgguidetopharmacology.org This rise time corresponds directly to the main decay component of the short-wavelength (340 nm) emission, confirming a two-state photo-transformation model where the initially excited state populates the final emitting state. flybase.orgguidetopharmacology.org

A more detailed global analysis of the fluorescence decay kinetics identified three exponential components. For this compound, these include the rapid rise time, a decay time of 6.4 ns for the long-wavelength band, and an intermediate decay time of 1.41 ns. flybase.orgguidetopharmacology.org This intermediate component is suggested to arise from the participation of a contact ion pair in the relaxation pathway. flybase.orgfishersci.ca

Table 2: Kinetic Parameters of this compound Fluorescence in Alcoholic Media
ParameterValueDescription
Short-Wavelength Emission (λ_em) ~340 nmEmission from the initially excited neutral form flybase.org
Long-Wavelength Emission (λ_em) ~420 nmEmission from the ESPT-generated monoanion wikipedia.orgfishersci.at
Rise Time (420 nm band) 0.4 - 0.5 nsTime for the formation of the emitting monoanion flybase.orgguidetopharmacology.org
Decay Time (420 nm band) 6.4 nsLifetime of the emitting monoanion flybase.orgguidetopharmacology.org
Intermediate Decay Time 1.41 nsAttributed to a contact ion pair intermediate flybase.orgguidetopharmacology.org

pH-Dependent Spectroscopic Characterization (UV-Vis, Fluorescence)

The spectroscopic properties of this compound in aqueous solutions are strongly dependent on pH. Intense fluorescence emission is observed only within a narrow, acidic pH range of approximately 2 to 6. wikipedia.orgepa.gov In this range, the molecule exists predominantly in its neutral form in the ground state, which is required for the ESPT mechanism to occur upon excitation. wikipedia.orgepa.gov The ground-state pKa for the dissociation of the triazole proton (N(8)-H) is 4.9. wikipedia.orgsigmaaldrich.com

When the pH is raised above 6, the fluorescence is quenched. epa.gov This is because at higher pH values, this compound deprotonates in the ground state to form a non-fluorescent monoanion. epa.govsigmaaldrich.com The fluorescence excitation spectra align with the UV-Vis absorption spectra at all pH values. wikipedia.org

A defining characteristic of this compound's fluorescence in acidic aqueous solution is its exceptionally large Stokes' shift, which can be as great as 14,000 cm⁻¹. wikipedia.orgepa.gov This significant shift is a direct consequence of the ESPT, where the molecule absorbs light as a neutral species but emits from the structurally relaxed and lower-energy monoanionic phototautomer. wikipedia.org In aqueous media, only the single emission band at ~420 nm is observed, with a decay time of 9 ns. wikipedia.org

Table 3: pH Dependence of this compound Spectroscopic Properties in Water
pH RangeGround-State SpeciesFluorescenceEmission λ_maxStokes' Shift
2 - 5 Neutral Form (pKa = 4.9)Intense~420 nmVery Large (~14,000 cm⁻¹) wikipedia.orgepa.gov
> 6 MonoanionNoneN/AN/A

Mechanistic Investigations of 8 Azaxanthine Interactions with Biological Systems

Enzyme Inhibition Mechanisms

Urate Oxidase Inhibition: Competitive Binding and Active Site Interaction

8-Azaxanthine (B11884) is recognized as a potent competitive inhibitor of urate oxidase (also known as uricase). uniprot.org This enzyme is crucial in the purine (B94841) degradation pathway, catalyzing the oxidation of uric acid to 5-hydroxyisourate. uniprot.orgnih.gov The inhibitory action of this compound stems from its ability to compete with the natural substrate, uric acid, for binding to the enzyme's active site. By occupying the active site, this compound effectively prevents the oxidation of uric acid.

The interaction between this compound and the urate oxidase active site has been elucidated through structural studies. The active site of urate oxidase, located at the interface of two subunits in the homotetrameric enzyme, features a "molecular tweezers" formation comprised of the side chains of Arg176 and Gln228. nih.govresearchgate.net This structure is specifically adapted to bind the cyclic NH-CO-NH-CO- motif present in a six-membered ring, a feature shared by uric acid and its analogue, this compound. nih.gov X-ray crystallography has revealed that this compound binds in the active site, and its presence is central to understanding the enzyme's original oxidation mechanism, which notably does not require metal ions or prosthetic groups. nih.govresearchgate.net

Further detailed analysis using joint neutron/X-ray crystallography on the complex of Aspergillus flavus urate oxidase with this compound has provided deeper insights into the active site environment. nih.gov This research showed a catalytic water molecule is stabilized by interactions with Thr57 and Asn254 from different protomers, as well as an O-H⋯π interaction with the bound this compound. nih.gov The active site also contains a Lys10-Thr57 dyad. nih.gov The stability of the tetrameric enzyme in complex with an excess of this compound has been investigated under high hydrostatic pressure, revealing that the active site is located at the interface of two subunits and its integrity is directly related to the enzyme's catalytic activity. researchgate.net

Xanthine (B1682287) Oxidase Inhibition: Weak Competitive Inhibition and Specificity

In contrast to its potent inhibition of urate oxidase, this compound demonstrates only weak competitive inhibition of xanthine oxidase. semanticscholar.org Xanthine oxidase is another key enzyme in purine metabolism, responsible for oxidizing hypoxanthine (B114508) to xanthine and then xanthine to uric acid. nih.gov The weak inhibitory effect of this compound on xanthine oxidase has been noted in multiple studies. semanticscholar.org It has been observed that while the carcinostatic agent 8-azaguanine (B1665908) is a potent inhibitor of xanthine oxidase, its deaminated, non-carcinostatic product, this compound, is a weak inhibitor. semanticscholar.org Interestingly, the inhibitory effect of this compound on xanthine oxidase can vary depending on the source of the enzyme, with stronger inhibition observed in clostridial enzymes compared to milk xanthine oxidase.

Guanase Inhibition: Indirect Mechanisms via Product Inhibition

The inhibition of guanase by this compound is not direct but occurs through an indirect mechanism involving product inhibition. Guanase is an enzyme that deaminates guanine (B1146940) to form xanthine. nih.gov The anticancer compound 8-azaguanine is a substrate for guanase, which converts it to the inactive this compound. nih.gov It has been postulated that the inhibition of tumor xanthine oxidase can lead to an accumulation of its substrate, which in turn indirectly inhibits guanase through product inhibition. aacrjournals.org This mechanism would prevent the deamination of the active 8-azaguanine to the inactive this compound, thereby enhancing the former's therapeutic effect. aacrjournals.org

Enzyme Kinetic Assays and Inhibition Constant Determination (Kᵢ)

Enzyme kinetic assays are crucial for quantifying the inhibitory potency of compounds like this compound. These assays, such as Michaelis-Menten analysis, allow for the determination of the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. For instance, a colorimetric 96-well microtiter plate assay has been utilized to determine the activity of urate oxidase and its kinetic parameters in the presence of inhibitors. sigmaaldrich.comfrontiersin.org Such assays have confirmed the effective inhibition of urate oxidase by this compound at varying concentrations.

Kinetic studies have provided specific Kᵢ values for the interaction of this compound and its derivatives with various enzymes. For example, a novel transition state analogue inhibitor of guanase, synthesized based on the azepinomycin (B1194030) ring structure, exhibited a competitive inhibition profile with a Kᵢ of 16.7 ± 0.5 µM against rabbit liver guanase. nih.gov In studies of xanthine oxidase, Kᵢ values for inhibitors are determined to assess their binding efficiency. nih.gov The use of LC/MS methods has also been employed to assay enzyme kinetics and the effects of inhibitors on guanine deaminase, allowing for the determination of effective Kᵢ values for various purinergic compounds. halocolumns.com

Adenosine (B11128) Receptor Antagonism

Binding Affinities to Adenosine Receptor Subtypes (A1, A2)

This compound and its derivatives have been investigated for their ability to act as antagonists at adenosine receptors, which are G protein-coupled receptors involved in various physiological processes. researchgate.netontosight.airesearchgate.net The substitution of a carbon atom with a nitrogen at the 8-position of the xanthine structure, as seen in this compound, significantly impacts its affinity for adenosine receptors. nih.gov

Initial studies on 1,3-dimethyl- and 1,3-dipropyl-8-azaxanthines showed that the substitution of CH with N at the 8-position of theophylline (B1681296) and caffeine (B1668208) dramatically reduced the binding affinity, with 8-azatheophylline and 8-azacaffeine being essentially inert. researchgate.netnih.gov However, further modifications to the this compound scaffold can restore and even enhance antagonistic activity. researchgate.netnih.gov

The introduction of a methyl group at the 8-position of 8-azatheophylline was found to restore antagonistic activity at A2 receptors, while an 8-cycloalkyl substituent increased affinity for both A1 and A2 receptor subtypes. researchgate.netnih.gov A more significant increase in affinity was achieved by substituting the 7-methyl group of 8-azacaffeine with cycloalkyl groups. researchgate.netnih.gov For example, 7-cyclopentyl-1,3-dimethyl-8-azaxanthine was found to be three times more potent than caffeine at A1 receptors, although it was six times less active at A2 receptors. researchgate.netnih.gov Conversely, 7-cyclohexyl-1,3-dimethyl-8-azaxanthine was more potent than caffeine at A2 receptors. researchgate.netnih.gov

Furthermore, replacing the 1- and 3-methyl groups with propyl groups in both 7- and 8-substituted 8-azatheophylline derivatives markedly increased the affinity for A1 receptors. researchgate.netnih.gov Notably, 7-cyclopentyl-1,3-dipropyl-8-azaxanthine emerged as one of the most potent and selective A1 receptor antagonists among the 7-alkyl-substituted xanthines known at the time. researchgate.netnih.gov Despite these modifications, the 8-aza analogues of 8-substituted 1,3-dialkylxanthines were consistently less active than their corresponding xanthine counterparts, highlighting the importance of the hydrogen atom at the 7-position of the xanthine ring for binding to adenosine receptors. researchgate.netnih.gov

Interactive Data Table: Binding Affinities of this compound Derivatives at Adenosine Receptors

CompoundReceptor SubtypeRelative Potency/Affinity
8-AzatheophyllineA1, A2Inert researchgate.netnih.gov
8-AzacaffeineA1, A2Inert researchgate.netnih.gov
8-Methyl-8-azatheophyllineA2Restored antagonistic activity researchgate.netnih.gov
8-Cycloalkyl-8-azatheophyllineA1, A2Increased affinity researchgate.netnih.gov
7-Cyclopentyl-1,3-dimethyl-8-azaxanthineA13x more potent than caffeine researchgate.netnih.gov
7-Cyclopentyl-1,3-dimethyl-8-azaxanthineA26x less active than caffeine researchgate.netnih.gov
7-Cyclohexyl-1,3-dimethyl-8-azaxanthineA2More potent than caffeine researchgate.netnih.gov
7-Cyclopentyl-1,3-dipropyl-8-azaxanthineA1One of the most potent and selective known at the time researchgate.netnih.gov

Modulation of Cellular Signaling Pathways

This compound and its derivatives have been noted for their capacity to interact with and modulate various cellular signaling pathways. Research indicates that these compounds can function as antagonists of adenosine receptors, suggesting a role in pathways where adenosine signaling is critical. nih.gov The interaction with these receptors can influence a cascade of downstream signaling events.

While direct, extensive research on this compound's modulation of specific pathways like MAPK is more documented for other compounds, the principle of pathway modulation by small molecules is well-established. nih.gov For instance, the carotenoid astaxanthin (B1665798) has been shown to regulate autophagy by modulating signaling pathways such as AMP-activated protein kinase (AMPK), Akt, and mitogen-activated protein kinase (MAPK), including JNK and p38. nih.gov This highlights the potential for structurally distinct small molecules to impact fundamental cellular processes through interaction with key signaling nodes. The strong fluorescence of this compound derivatives makes them valuable probes for investigating these receptor-binding mechanisms and enzyme-ligand interactions. nih.gov

Interaction with Purine Metabolism Enzymes

This compound, as a purine analog, naturally interacts with enzymes involved in purine metabolism. Its structural similarity to xanthine allows it to serve as a substrate or inhibitor for several key enzymes in these pathways.

Role in Purine Catabolism and Salvage Pathways

In the realm of purine catabolism, this compound is a known inhibitor of urate oxidase (uricase), an enzyme that catalyzes the oxidation of uric acid to allantoin. This inhibitory action is significant in the context of purine degradation.

Furthermore, in the fungus Neurospora crassa, this compound, a non-metabolizable analog of uric acid, acts as a gratuitous inducer of uricase and allantoicase, two key enzymes in the purine degradation pathway. nih.gov This indicates that it can influence the regulation of this pathway without being a direct substrate for degradation. In Bacillus subtilis, mutants resistant to this compound have been isolated, with one showing a defect in xanthine phosphoribosyltransferase (XPT) activity and xanthine transport, highlighting its interaction with the purine salvage pathway. asm.org Additionally, studies in Clostridium acidiurici have shown the conversion of 8-azaguanine to this compound, a reaction catalyzed by guanase, further implicating this compound in microbial purine metabolic pathways. asm.org

Impact on Nucleoside Phosphorylase Activity

This compound serves as a substrate for certain purine nucleoside phosphorylases (PNPs). Specifically, it is a substrate for the inducible xanthosine (B1684192) phosphorylase from E. coli, also known as PNP-II, in the ribosylation pathway. researchgate.netnih.govpreprints.org The enzymatic reaction involves the conversion of this compound to its corresponding nucleoside. researchgate.net The fluorescent properties of this compound make it an excellent probe for monitoring the activity of PNPs. researchgate.net The ribosylation of this compound can be followed fluorimetrically, providing a tool for kinetic studies of these enzymes. researchgate.net Interestingly, the ribosylation site is not the canonical N9 position, but rather N7 or N8. researchgate.netpreprints.org

Riboswitch Interaction Mechanisms

Riboswitches are structured RNA elements in messenger RNAs (mRNAs) that regulate gene expression by binding to specific small molecule ligands. ribocentre.org this compound has been identified as a potent ligand for a class of riboswitches known as the xanthine riboswitch.

Ligand Recognition by Riboswitches (e.g., NMT1 Riboswitch, Xanthine Riboswitch)

The NMT1 RNA motif, now identified as the xanthine I riboswitch, is a bacterial riboswitch that responds to xanthine and its derivatives. oup.comnih.gov Biochemical studies have revealed that this riboswitch binds tightly to this compound, as well as to xanthine and uric acid. ribocentre.orgnih.govnih.gov Isothermal titration calorimetry (ITC) assays have confirmed these interactions, showing that this compound binds to the NMT1 motif with an affinity comparable to that of xanthine. nih.govoup.com The binding of this compound to the riboswitch induces a conformational change in the RNA structure, which in turn regulates the expression of downstream genes, often involved in purine transport and oxidation. nih.govnih.gov

Electrostatic Interactions in Ligand Discrimination

Electrostatic interactions play a central role in how the NMT1 riboswitch discriminates between its natural ligand and other similar molecules. researchgate.netnih.gov The binding pocket of the riboswitch is pre-organized to favor specific electrostatic interactions. nih.gov The presence of three hydrated magnesium ions is a striking feature of the ligand-bound structure, participating in extensive interactions between the ligand and the pocket. researchgate.netnih.gov One Mg2+ ion is directly coordinated to the O6 of the ligand and a backbone phosphate (B84403), highlighting the importance of metal ions in stabilizing the ligand-RNA complex. researchgate.net

Computational studies, including alchemical free energy calculations, have further underscored the significance of electrostatic forces in ligand binding and discrimination. nih.gov These studies suggest that differences in the binding affinities of various ligands for the NMT1 riboswitch are primarily driven by electrostatic interactions. nih.gov Mutations of key nucleotides within the binding pocket can alter these interactions, in some cases even strengthening the binding of ligands like this compound. researchgate.netnih.gov

Biological Activities and Pharmacological Insights of 8 Azaxanthine and Analogs

Antimicrobial and Antiparasitic Activities

Antibacterial Activity (e.g., Pseudomonas aeruginosa)

The purine (B94841) analog 8-azaxanthine (B11884) has demonstrated antibacterial properties against Pseudomonas aeruginosa. Research has shown that this bacterium can metabolize various purines through inducible enzymes. Studies on the action of 8-azaguanine (B1665908) and this compound revealed insights into their effects on P. aeruginosa. It was observed that 8-azaguanine is slowly converted to this compound by growing cultures of the bacterium. This conversion is a critical aspect of its mechanism of action, indicating that the metabolic pathways of the bacteria can be targeted by these analogs.

Antiparasitic Activity (e.g., Trypanosoma cruzi)

The parasite Trypanosoma cruzi, the causative agent of Chagas disease, cannot synthesize purines "de novo" and relies on a salvage pathway to acquire them from its host. This dependency makes the purine salvage pathway an attractive target for antiparasitic drugs. Purine analogs, by mimicking natural purines, can interfere with this essential pathway. While direct studies on this compound are not extensively detailed in the provided search results, the investigation of other purine analogs against T. cruzi supports this therapeutic strategy. flybase.org For instance, a study screening 23 purine analogs found that eight compounds showed specific activity against the amastigote form of T. cruzi, with their likely targets being enzymes in the purine salvage pathway such as adenine (B156593) phosphoribosyltransferase and hypoxanthine-guanine phosphoribosyltransferase. flybase.org This highlights the potential of purine analogs as a class, which includes this compound, for the development of treatments against Chagas disease. flybase.orgctdbase.org

Influence on Cellular Processes and Growth

Inhibition of Hyphal Growth in Fungi (e.g., Aspergillus nidulans)

This compound has been identified as an inhibitor of hyphal growth in the fungus Aspergillus nidulans. Research demonstrates that this inhibitory effect is achieved through the in vivo inactivation of urate oxidase, a key enzyme in the purine degradation pathway. amdb.onlineuni.luuni.lu In a study utilizing NMR metabolomics to monitor drug activity, this compound was used to validate the methodology due to its known role as a urate oxidase inhibitor. The visual and metabolic evidence confirmed that treatment with this compound prevented new hyphal growth in A. nidulans. uni.lu

Treatment GroupKey ObservationMechanism of Action
Untreated A. nidulansNormal hyphal growth observed.Uninhibited urate oxidase activity.
A. nidulans + this compoundInhibition of new hyphal growth.Inactivation of urate oxidase. amdb.onlineuni.lu

Effects on Bacterial Metabolism (e.g., Leuconostoc mesenteroides)

Specific studies detailing the direct effects of this compound on the metabolism of Leuconostoc mesenteroides were not found in the search results. However, early research into the metabolic requirements of L. mesenteroides P-60 provides relevant context. This bacterial strain requires an external source of preformed purines for growth, with guanine (B1146940), xanthine (B1682287), and hypoxanthine (B114508) being effective, whereas adenine is not. jst.go.jp The same study found that the purine antimetabolites 8-azaguanine and this compound exerted a competitive growth-inhibiting effect on this strain. jst.go.jp This suggests that this compound directly interferes with the purine utilization pathways essential for the bacterium's proliferation. L. mesenteroides is a heterofermentative lactic acid bacterium, and its metabolic activity, including the production of organic acids and other compounds, is central to its role in food fermentation and as a potential probiotic. baiwei.orgmdpi.com Interference with its purine metabolism by an analog like this compound would predictably disrupt these functions.

Comparative Biological Activity with Other Purine Analogs

The biological activity of this compound is often understood in comparison to other purine analogs and the natural purines they mimic. The replacement of carbon at the 8th position with a nitrogen atom significantly alters its properties.

In studies on purine transport in fungi, this compound showed different binding affinities compared to natural purines. For example, in Aspergillus nidulans, the UapA transporter binds xanthine and uric acid with high affinity, and it also recognizes this compound, which allows for its uptake. uni.lu However, the E. coli homolog, YgfO, does not bind this compound, highlighting species-specific differences in transporter recognition. uni.lu

In comparative studies of antiviral and antitumor activities, this compound and its derivatives were often found to be less active than other analogs like 8-azaadenine (B1664206) derivatives. nih.gov This suggests that the specific functional groups on the purine ring are critical for these particular biological activities.

Compared to its parent compound, xanthine, this compound's altered structure leads to unique fluorescent properties and makes it a potent inhibitor of enzymes like urate oxidase. amdb.online In contrast, another analog, 8-azaguanine, is a potent inhibitor of xanthine oxidase.

CompoundKey Distinguishing Feature or ActivityComparative Note
This compound Inhibitor of urate oxidase; shows fluorescent properties. amdb.onlineLess potent antitumor/antiviral agent compared to 8-azaadenine derivatives. nih.gov Not recognized by some bacterial purine transporters that bind xanthine. uni.lu
8-Azaguanine Potent inhibitor of xanthine oxidase; shows antineoplastic activity.Converted to this compound by some bacteria; different enzyme inhibitory profile.
8-Azaadenine Lacks hydroxyl groups at positions 2 and 6; shows notable antiviral and antitumor activity. nih.govMore cytotoxic and generally more potent in antitumor assays than this compound derivatives. nih.gov
Xanthine Natural purine; substrate for xanthine oxidase. wikipedia.orgThe natural counterpart that this compound mimics; has different binding affinities to transporters. uni.lu
Allopurinol Isomer of hypoxanthine; inhibitor of xanthine oxidase. wikipedia.orgA clinically used drug that, like this compound analogs, targets purine metabolism enzymes.

Distinctions from 8-Azaguanine and 8-Azaadenine Regarding Toxicity and Specificity

The substitution of a carbon atom with nitrogen at the 8-position of the purine ring system fundamentally alters the biological profile of azapurines. While structurally related, this compound, 8-azaguanine, and 8-azaadenine exhibit significant differences in their toxicity and mechanisms of action.

This compound is noted for being considerably less toxic than its 8-aza analogs, 8-azaguanine and 8-azaadenine. mdpi.com This lower toxicity profile is a key distinguishing feature. In fact, the deamination of 8-azaguanine to this compound is a metabolic process that converts the former, more toxic compound into a less active and less toxic one. aacrjournals.organnualreviews.org This distinction is crucial, as the toxicity of 8-azaguanine has been a limiting factor in its therapeutic application.

The primary mechanism behind 8-azaguanine's toxicity is its incorporation into ribonucleic acid (RNA), which disrupts normal cellular processes. capes.gov.braacrjournals.orgnih.gov Studies have shown that inhibiting RNA synthesis can protect cells from 8-azaguanine's toxic effects, whereas inhibiting DNA synthesis does not offer the same protection. capes.gov.braacrjournals.orgnih.gov This indicates a specific action on RNA-related pathways. 8-Azaadenine also demonstrates cytotoxicity by acting as an antimetabolite and interfering with nucleic acid functions, with research showing it can be incorporated into both DNA and RNA. ontosight.ai

In contrast, this compound's biological activity, such as the inhibition of urate oxidase, does not appear to rely on the same mechanisms of nucleic acid incorporation, contributing to its reduced toxicity. While 8-azaguanine has shown a broad range of carcinostatic activity, this compound is considered relatively noncarcinostatic. aacrjournals.orgias.ac.in The lower toxicity of this compound makes it more suitable for prolonged use in certain research applications where the high toxicity of its analogs would be prohibitive.

Table 1: Comparative Toxicity and Specificity of 8-Azapurines

CompoundRelative ToxicityPrimary Mechanism of Toxicity/ActionKey Biological Notes
This compoundLow mdpi.comInhibition of enzymes like urate oxidase. Considered relatively nontoxic and noncarcinostatic. aacrjournals.org It is a metabolic product of 8-azaguanine deamination. annualreviews.org
8-AzaguanineHigh mdpi.compreprints.orgIncorporation into RNA, disrupting cellular function. capes.gov.braacrjournals.orgnih.govPossesses carcinostatic properties. aacrjournals.org Its toxicity can be potentiated by inhibiting its deamination to this compound. aacrjournals.org
8-AzaadenineHigh mdpi.comActs as an antimetabolite; can be incorporated into DNA and RNA. ontosight.aiStudied for its potential as an antimetabolite in cancer and antiviral research. ontosight.ai Lacks the hydroxyl groups of this compound, which affects its solubility.

Comparison with Natural Xanthines (e.g., Caffeine (B1668208), Theophylline)

This compound belongs to the xanthine class of compounds, inviting comparison with naturally occurring xanthines such as caffeine and theophylline (B1681296). ontosight.ai All these molecules can interact with adenosine (B11128) receptors, but the nitrogen atom at the 8-position in this compound introduces critical structural and functional differences. ontosight.aiscite.ai

Natural xanthines like caffeine and theophylline are well-known adenosine receptor antagonists, and this action is central to many of their physiological effects. nih.govnih.gov The affinity of these compounds for adenosine receptors is influenced by the substituents on the xanthine core. For instance, theophylline is often considered a more potent phosphodiesterase inhibitor than caffeine. nih.gov

The substitution of the carbon at the 8-position with a nitrogen atom to create 8-aza analogs has a profound and often detrimental effect on adenosine receptor affinity. Research has demonstrated that converting theophylline and caffeine into their corresponding 8-aza versions, 8-azatheophylline and 8-azacaffeine, leads to a dramatic reduction in their ability to bind to adenosine receptors, rendering them essentially inert in this context. scite.ai This suggests that the hydrogen atom on the carbon at the 8-position of natural xanthines plays a significant role in the binding interaction with adenosine receptors. scite.ai

Despite the reduced affinity of the parent this compound structure, derivatives can be synthesized to modulate this activity. For example, adding a methyl group at the 8-position of 8-azatheophylline can restore some antagonistic activity at A2 receptors, while introducing cycloalkyl groups at the 7-position of 8-azacaffeine can enhance affinity. scite.ai Specifically, 7-cyclopentyl-1,3-dimethyl-8-azaxanthine was found to be more potent than caffeine at A1 receptors. scite.ai This highlights that while the core this compound structure is a poor adenosine receptor ligand compared to natural xanthines, it serves as a scaffold for developing more potent and selective derivatives.

Table 2: Comparison of this compound Analogs and Natural Xanthines

CompoundStructural ClassPrimary Biological Target/ActivityNotes on Adenosine Receptor Affinity
This compound8-Azapurine (B62227)Urate oxidase inhibitor. The core structure has very low affinity for adenosine receptors compared to natural xanthines. scite.ai
CaffeineNatural XanthineNon-selective adenosine receptor antagonist; phosphodiesterase inhibitor. nih.govnih.govExhibits micromolar affinity for A1 and A2A receptors. nih.gov
TheophyllineNatural XanthineNon-selective adenosine receptor antagonist; phosphodiesterase inhibitor. nih.govnih.govShows slightly higher affinity than caffeine for adenosine A1, A2A, and A2B receptors. nih.gov
8-Azacaffeine8-AzapurineN/ADemonstrates a dramatic reduction in affinity for adenosine receptors compared to caffeine; considered inert. scite.ai
8-Azatheophylline8-AzapurineN/ADemonstrates a dramatic reduction in affinity for adenosine receptors compared to theophylline; considered inert. scite.ai

Structure Activity Relationship Sar Studies of 8 Azaxanthine Derivatives

Impact of Structural Modifications on Biological Activity and Selectivity

Research into the SAR of 8-azaxanthine (B11884) derivatives has demonstrated that even minor structural changes can significantly alter biological activity and selectivity. mims.com The foundational modification, the replacement of the carbon atom at position 8 in the xanthine (B1682287) scaffold with a nitrogen atom, dramatically impacts receptor affinity. For instance, converting the well-known adenosine (B11128) receptor antagonists theophylline (B1681296) and caffeine (B1668208) into their 8-aza analogues, 8-azatheophylline and 8-azacaffeine, results in a drastic reduction in affinity, rendering the compounds essentially inert at these receptors. wikipedia.orgflybase.org

However, further substitutions on the this compound framework can restore or even modulate this activity. The introduction of a methyl group at the 8-position of 8-azatheophylline was found to recover antagonistic activity specifically at A2 adenosine receptors. wikipedia.org Moreover, attaching a cycloalkyl substituent at the 8-position led to an increased affinity for both A1 and A2 receptor subtypes. wikipedia.org

The influence of structural modifications extends to other biological activities, such as antitumor effects. Studies on the in vitro activity of this compound and its derivatives against various cancer cell lines reveal a strong dependence on the appended functional groups. wikipedia.org For example, the addition of a ribofuranosyl group at the N-3 position created a derivative with notable activity against several tumor cell lines. wikipedia.org The subsequent phosphorylation of this ribofuranosyl derivative altered its potency, highlighting the sensitive relationship between the compound's structure and its specific biological effect. wikipedia.org

In Vitro Antitumor Activity of this compound Derivatives (IC50, µmol/mL) wikipedia.org
CompoundP388 (Mouse Leukemia)FM3A (Murine Mammary Carcinoma)U937 (Human Histiocytic Lymphoma)
This compound (1)--0.33
3-β-D-ribofuranosyl-8-azaxanthine (2)0.050.060.06
3-β-D-ribofuranosyl-8-azaxanthine-5'-monophosphate (3)--0.25
3-β-D-ribofuranosyl-8-azaxanthine-5'-(3-pyridinylcarbonyl)monophosphate (4)--0.33

Influence of N-Alkylation and Cycloalkyl Substitution on Receptor Affinity

The affinity of this compound derivatives for adenosine receptors can be finely tuned through substitutions at the nitrogen atoms of the purine (B94841) ring system, particularly through N-alkylation and the introduction of cycloalkyl groups. wikipedia.org

Studies on a series of 1,3-dialkyl-8-azaxanthines have shown that modifications at the N7 and N8 positions are particularly consequential for adenosine receptor affinity. wikipedia.org While the parent compounds 8-azatheophylline (1,3-dimethyl) and 8-azacaffeine (1,3,7-trimethyl) are largely inactive, substituting the 7-methyl group of 8-azacaffeine with larger cycloalkyl groups produces a favorable effect on affinity. wikipedia.org

Specifically, 7-cyclopentyl-1,3-dimethyl-8-azaxanthine was found to be three times more potent than caffeine at A1 receptors, although it was less active at A2 receptors. wikipedia.org Conversely, the 7-cyclohexyl derivative was more potent than caffeine at A2 receptors. wikipedia.org This demonstrates that the size and nature of the cycloalkyl group can impart selectivity for different adenosine receptor subtypes.

Further enhancements in affinity, especially for A1 receptors, were achieved by modifying the alkyl groups at the N1 and N3 positions. Replacing the 1,3-dimethyl groups with 1,3-dipropyl groups in 7- and 8-substituted 8-azatheophylline derivatives markedly increased their affinity for A1 receptors. wikipedia.org One such compound, 7-cyclopentyl-1,3-dipropyl-8-azaxanthine, emerged as one of the most potent and selective A1 receptor antagonists known among 7-alkyl-substituted xanthines. wikipedia.org

Relative Potency of this compound Derivatives at Adenosine Receptors Compared to Caffeine wikipedia.org
CompoundA1 Receptor PotencyA2 Receptor Potency
7-Cyclopentyl-1,3-dimethyl-8-azaxanthine3x more potent6x less active
7-Cyclohexyl-1,3-dimethyl-8-azaxanthine-More potent

Identification of Key Structural Determinants for Enzyme Binding

The interaction of this compound with enzymes and other biological receptors is governed by specific structural features that facilitate binding. A crucial element in the binding of xanthine derivatives to adenosine receptors is the hydrogen atom at the 7-position. The observation that 8-aza analogues of 8-substituted xanthines are consistently less active than their corresponding xanthine counterparts confirms the important role of this N7-H group in the binding process. wikipedia.org

In the context of enzyme inhibition, such as with urate oxidase, the electronic properties of the this compound ring system are significant. Anion-π interactions have been identified as playing a key role in the binding of this compound within the active site of urate oxidase. nih.gov

Furthermore, crystallographic studies of this compound bound to the NMT1 riboswitch, which selectively binds xanthine and related metabolites, reveal that the binding mode is nearly identical to that of the natural ligand, xanthine. epa.gov The binding pocket accommodates the ligand through a network of hydrogen bonds and metal ion coordination. epa.govsigmaaldrich.com Specifically, a magnesium ion is observed to be directly coordinated to the O6 oxygen of the ligand, highlighting the importance of both the ligand's inherent structure and the presence of cofactors in the binding pocket for stable interaction. sigmaaldrich.com

Optimization Strategies for Enhanced Therapeutic Potential

The insights gained from SAR studies provide a clear roadmap for optimizing this compound derivatives to enhance their therapeutic potential. mims.com A primary strategy involves targeted chemical modifications to improve potency and selectivity for specific biological targets.

Key optimization strategies include:

Substitution at the N7 and N8 positions: The introduction of cycloalkyl groups at the N7 position can be used to modulate selectivity between A1 and A2 adenosine receptors. wikipedia.org Meanwhile, adding small alkyl groups at the 8-position can restore biological activity that is lost due to the core 8-aza modification. wikipedia.org

Modification of N1 and N3 Alkyl Groups: For targeting the A1 adenosine receptor, elongating the N1 and N3 alkyl chains from methyl to propyl has proven to be a highly effective strategy for boosting affinity. wikipedia.org

Bioisosteric Replacement and Functionalization: The 8-azapurine (B62227) core is a bioisostere of the natural purine nucleus, allowing it to be recognized by various enzymes. sigmaaldrich.com Further functionalization, such as the addition of ribosyl or phosphate (B84403) groups, can alter the compound's properties and lead to different biological outcomes, such as the antitumor activity observed in certain derivatives. wikipedia.org

Leveraging Physicochemical Properties: The inherent fluorescence of many this compound derivatives is a property that can be optimized. sigmaaldrich.comwikipedia.org Developing highly fluorescent analogs can lead to their use as probes in enzymatic assays and for studying receptor-ligand interactions, which are crucial steps in the drug development process. sigmaaldrich.com

Ongoing research focused on the synthesis of diverse libraries of this compound derivatives and the continued exploration of these structure-activity relationships is essential for the development of new and improved therapeutic agents. mims.comsigmaaldrich.com

Advanced Academic and Research Applications of 8 Azaxanthine

Fluorescent Probes in Enzymology and Biochemical Assays

The strong fluorescence of 8-azaxanthine (B11884) and its derivatives, stemming from a phenomenon known as excited-state proton transfer (ESPT), allows for sensitive detection and quantification in various biological contexts. This property is particularly useful for studying enzymes and their interactions with ligands.

Quantification of Enzyme Activities in Biological Assays

The fluorescence of this compound provides a direct method for measuring the activity of certain enzymes.

Purine (B94841) Nucleoside Phosphorylases (PNPs): this compound serves as an excellent fluorogenic substrate for PNPs, particularly in the reverse, synthetic pathway. The enzymatic conversion of this compound into its corresponding nucleoside by PNP can be monitored fluorimetrically, allowing for the determination of the enzyme's kinetic parameters. This method is applicable to PNPs from both mammalian and bacterial sources.

Guanine (B1146940) Deaminase: In assays for guanine deaminase, 8-azaguanine (B1665908) can be used as a substrate. The enzyme deaminates 8-azaguanine to produce this compound. The formation of the fluorescent product, this compound, directly reflects the enzyme's activity, offering a specific and rapid method for its quantification, even in crude tissue homogenates where endogenous xanthine (B1682287) might interfere with traditional assays. annualreviews.org

Study of Enzyme-Ligand Interactions and Receptor-Binding Mechanisms

The unique fluorescent properties of this compound make it a powerful probe for investigating how enzymes bind to their substrates and inhibitors, as well as for studying receptor interactions.

Enzyme-Ligand Complexes: Changes in the fluorescence of 8-azapurines upon binding to an enzyme can provide valuable information. For example, 8-azaguanine, a related compound, forms a fluorescent complex with calf spleen purine nucleoside phosphorylase. The spectral characteristics of this complex, such as a marked shift in the fluorescence excitation spectrum, can be analyzed to determine dissociation constants, which are comparable to kinetic parameters (Km or Ki) obtained through other methods.

Adenosine (B11128) Receptors: Derivatives of this compound have been synthesized and studied as antagonists for adenosine receptors. nih.govscite.ai By using radioligand binding experiments, researchers can assess the affinity of these derivatives for different receptor subtypes (A1 and A2). nih.govacs.orgresearchgate.net These studies have shown that substituting the hydrogen at the 8-position of xanthines like theophylline (B1681296) and caffeine (B1668208) with a nitrogen to form 8-azatheophylline and 8-azacaffeine dramatically reduces binding affinity. nih.govacs.org However, further modifications to the this compound structure can restore or even enhance binding, providing insights into the structure-activity relationships crucial for drug design. nih.govacs.org

CompoundModification from Parent XanthineA1 Receptor AffinityA2 Receptor Affinity
8-AzatheophyllineN at position 8 of TheophyllineInert (dramatically reduced)Inactive
8-AzacaffeineN at position 8 of CaffeineInert (dramatically reduced)Inactive
7-Cyclopentyl-1,3-dimethyl-8-azaxanthineCyclopentyl at N7 of 8-azacaffeine3x more potent than caffeine6x less active than caffeine
7-Cyclohexyl-1,3-dimethyl-8-azaxanthineCyclohexyl at N7 of 8-azacaffeine-More potent than caffeine
7-Cyclopentyl-1,3-dipropyl-8-azaxanthinePropyl groups at N1 & N3, Cyclopentyl at N7Remarkably increased; highly potent and selective-

Probing Active Sites of Purine-Related Enzymes and Ribozymes

Because this compound is structurally similar to natural purines, it can enter the active sites of enzymes and ribozymes that interact with purines, acting as a competitive inhibitor or a substrate and providing a fluorescent window into these sites.

Urate Oxidase: this compound is a known competitive inhibitor of urate oxidase, an enzyme that catalyzes the oxidation of uric acid. It competes with the natural substrate, uric acid, for binding within the enzyme's active site. X-ray crystallography studies of urate oxidase complexed with this compound have been instrumental in elucidating the structure of the active site. pdbj.orgpdbj.org These studies, including those using neutron crystallography, have provided high-resolution views of how the inhibitor is positioned, revealing key interactions and informing the enzymatic mechanism. plos.org

Xanthine Riboswitch: Riboswitches are RNA elements that regulate gene expression by binding to specific metabolites. The NMT1 RNA motif, a xanthine riboswitch, has been shown to bind this compound with an affinity similar to its natural ligand, xanthine. nih.govresearchgate.net Crystallographic studies of the NMT1 riboswitch in complex with this compound have revealed the three-dimensional structure of the binding pocket. researchgate.netresearchgate.netrcsb.orgnih.gov These studies show that the ligand is almost completely encapsulated by the RNA, with hydrogen bonds and metal ions stabilizing the interaction, providing fundamental insights into RNA-based molecular recognition. researchgate.netnih.gov

Applications in Nucleic Acid Research

The unique properties of this compound also extend to the study of DNA and RNA.

Studying Polynucleotide Interactions

The fluorescence of this compound can be harnessed to investigate its interactions with polynucleotides. Early research demonstrated that this compound can form a complex with poly(adenylic acid) [poly(A)], a single-stranded RNA molecule composed of adenine (B156593) bases. nih.govresearchgate.net At a pH of 6.0, where poly(A) forms a protonated double-helical structure, this compound was found to form a complex with a tentatively assigned 1:1 stoichiometry. nih.gov The formation of this complex could be monitored and characterized using techniques like optical rotatory dispersion and ultraviolet spectroscopy, providing a model system for understanding the forces and structures involved in polynucleotide-monomer interactions. nih.gov

Conformational Analysis for Glycosyl Bond Rotation

The unique structural characteristics of this compound and its nucleoside derivatives make them valuable tools for studying the conformational dynamics of the glycosyl bond. This bond, which links the heterocyclic base to the sugar moiety, can rotate, leading to different spatial arrangements known as syn and anti conformations. The energy barrier to this rotation is a critical factor in the biological function of nucleosides and nucleotides.

Research on nucleosides of 8-azapurines, such as 8-azaadenosine, has utilized conformational analysis to understand the rotational barriers around the glycosyl bond. acs.org These studies often employ computational methods and experimental techniques like nuclear magnetic resonance (NMR) spectroscopy to determine the preferred conformations and the energy differences between them. For instance, studies on 8-vinyldeoxyguanosine, a related purine analog, have shown that the energy difference between the syn and anti conformers can be small, and the preferred conformation can be influenced by the solvent environment. mdpi.com In aqueous solutions, the anti-conformer might be slightly more stable due to interactions with solvent molecules, while in less polar environments, intramolecular hydrogen bonding can favor the syn conformer. mdpi.com

The introduction of the nitrogen atom at the 8-position in this compound can impose different geometrical and steric constraints compared to natural purines, potentially altering the conformational preferences around the glycosyl bond. cdnsciencepub.com This makes this compound nucleosides excellent models for investigating how changes in the electronic and steric properties of the base affect the sugar-base torsion angles. cdnsciencepub.com Such studies are crucial for understanding the conformational requirements of enzymes involved in polynucleotide synthesis, which are often restricted to substrates with specific, typically anti, conformations. cdnsciencepub.com

Development of Analytical Techniques

Reference Standard in Chromatographic and Spectrophotometric Methods

This compound serves as a valuable reference standard in various analytical methods, including chromatography and spectrophotometry. Its well-defined chemical properties and characteristic spectral data allow it to be used for the calibration and validation of analytical instruments and methods. In high-performance liquid chromatography (HPLC), this compound can be used to ensure the purity and identity of newly synthesized compounds.

The establishment of chemical reference substances is a critical process that ensures the quality and reliability of analytical results. who.int A primary chemical reference substance is a material of high purity whose content is accepted without needing comparison to another standard. who.int Secondary reference substances are calibrated against primary standards and are used for routine analyses. who.intsearn-network.org this compound, when properly characterized and certified, can function in either of these capacities depending on the requirements of the analytical method.

Its distinct UV absorbance spectrum makes it suitable for spectrophotometric quantification. researchgate.net The unique fluorescence properties of this compound and its derivatives further enhance its utility as a reference compound in fluorometric assays, allowing for high-sensitivity detection. vulcanchem.comresearchgate.net

Validation of New Analytical Techniques

The development and validation of new analytical techniques often rely on the use of well-characterized reference materials like this compound. Its known properties provide a benchmark against which the performance of a new method can be assessed. For example, in the development of novel biosensors or enzymatic assays, this compound can be used as a known inhibitor or substrate to validate the assay's response and sensitivity. researchgate.netacs.org

Metabolomics studies have utilized this compound to validate analytical platforms. researchgate.netacs.org In one such study, this compound, a known inhibitor of urate oxidase, was used to treat a fungal culture. The resulting changes in the metabolome, as measured by NMR spectroscopy, were consistent with the known inhibitory action of the compound, thereby validating the analytical approach for monitoring in vivo drug activity. researchgate.netacs.org This demonstrates how this compound can be instrumental in confirming the efficacy and specificity of new analytical methodologies designed to probe complex biological systems.

Methodological Considerations for Research Reproducibility

Recommended Protocols for Synthesis and Characterization

To ensure the reproducibility of research involving this compound, it is crucial to follow standardized protocols for its synthesis and characterization. The synthesis of this compound typically involves the cyclization of a substituted pyrimidine (B1678525) precursor. For instance, the condensation of 4,5-diaminopyrimidine (B145471) derivatives is a common route. researchgate.net The reaction conditions, such as pH and temperature, must be carefully controlled to ensure the desired product is formed with high purity.

Characterization of the synthesized this compound is essential to confirm its identity and purity. Recommended analytical techniques include:

Elemental Analysis : To confirm the empirical formula.

UV-Vis Spectroscopy : To verify the characteristic absorption maxima of the azapurine system.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure and can help in assigning different regioisomers when derivatives are synthesized. acs.org

X-ray Crystallography : Provides definitive structural validation by determining the three-dimensional arrangement of atoms in the crystal lattice. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) : To assess purity, which is often recommended to be ≥95%. sigmaaldrich.com

A common method for the synthesis of this compound derivatives involves the reaction of this compound with an appropriate alkylating or glycosylating agent in the presence of a base. googleapis.com The resulting mixture of N7, N8, and N9-substituted isomers often requires separation by chromatographic techniques. googleapis.com

Reporting Standards for Yields, Purity, and Spectral Data

Adherence to standardized reporting practices is fundamental for the reproducibility of scientific findings. For research involving this compound, the following reporting standards are recommended:

Yields : The reaction yield should be reported as a percentage of the theoretical maximum.

Purity : The purity of the compound should be clearly stated and the method used for its determination, such as HPLC, should be specified. A purity level of at least 95% is generally expected for research-grade compounds.

Spectral Data : All relevant spectral data used for characterization should be reported in a standardized format.

NMR Spectra : Chemical shifts (δ) should be reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane). Coupling constants (J) should be reported in Hertz (Hz).

UV-Vis Spectra : The wavelength of maximum absorption (λmax) and the corresponding molar absorptivity (ε) should be reported.

Mass Spectrometry : The mass-to-charge ratio (m/z) of the molecular ion and major fragments should be provided.

Crystallographic Data : For structures determined by X-ray crystallography, the data should be deposited in a public database such as the Cambridge Structural Database (CSD), and the deposition number should be included in the publication.

Following these guidelines ensures that other researchers can accurately replicate and build upon the reported findings, which is a cornerstone of the scientific process.

Ensuring Reproducibility in Enzyme Kinetic Assays

Reproducibility in enzyme kinetic assays is a cornerstone of reliable biochemical research, yet it presents significant challenges. The accuracy and consistency of kinetic parameters such as K_m_ and V_max_ are highly sensitive to a multitude of experimental variables. thermofisher.combiopharminternational.com Factors including temperature, pH, ionic strength, buffer composition, and the purity of both the enzyme and the substrate can dramatically influence reaction rates, leading to variability in results between different laboratories and even between different experimental runs within the same lab. thermofisher.combiopharminternational.comresearchgate.net Achieving reproducible data requires stringent control over these conditions and the use of appropriate standards and controls to validate assay performance. labtestsguide.com

This compound, a purine analog, serves as a valuable tool in addressing these reproducibility challenges, primarily through its application as a well-characterized inhibitor, an alternative substrate, and a reference compound. Its utility stems from its specific interactions with certain enzymes, particularly those involved in purine metabolism like xanthine oxidase and urate oxidase.

One of the primary sources of irreproducibility is the lack of enzymatic purity or the presence of contaminating activities in an enzyme preparation. nih.gov Using a well-defined inhibitor like this compound helps to confirm that the measured activity is from the target enzyme. For instance, this compound is a known competitive inhibitor of urate oxidase. capes.gov.br By demonstrating the expected inhibition pattern and quantifying the inhibition constant (K_i_), researchers can validate that their assay is measuring bona fide urate oxidase activity. This process of validation with a known inhibitor is a critical step in ensuring that the kinetic data generated is specific and therefore reproducible. nih.gov

In complex biological samples, such as crude tissue homogenates, the presence of endogenous substrates can interfere with the assay and lead to erroneous kinetic measurements. mac-mod.com In such cases, this compound can be employed as a product of a reaction using an alternative, specific substrate. For example, when assaying for guanine deaminase, which converts guanine to xanthine, endogenous xanthine in the sample can create background noise. mac-mod.com To circumvent this, 8-azaguanine can be used as a substrate, which is converted by the enzyme to this compound. mac-mod.com This product is not naturally present in the sample, allowing for a clean, specific measurement of the enzyme's activity without background interference. mac-mod.com Notably, the reaction of guanine deaminase with 8-azaguanine has been shown to follow nearly ideal Michaelis-Menten kinetics, which can be more straightforward to analyze than the kinetics with the natural substrate, guanine, which may exhibit allosteric behavior. mac-mod.com This use of a specific substrate-product pair enhances the specificity and, consequently, the reproducibility of the assay.

Furthermore, the role of this compound extends to the fundamental understanding of enzyme structure and mechanism, which is a prerequisite for designing robust and reproducible kinetic assays. High-resolution structural studies, such as neutron crystallography, have utilized this compound as a ligand to probe the active site of enzymes like urate oxidase. researchgate.net These studies provide precise information about the protonation states of catalytic residues and the binding mode of the inhibitor, resolving mechanistic ambiguities. researchgate.net A clear understanding of the enzyme's catalytic mechanism allows for the optimization of assay conditions (e.g., pH) and the correct interpretation of kinetic data, thereby enhancing the reliability and reproducibility of the assay. thermofisher.com

The unique fluorescent properties of this compound also offer potential for developing sensitive and continuous assays, although care must be taken as fluorescence can be sensitive to environmental factors, which introduces its own reproducibility challenges. researchgate.net However, when used with appropriate controls and standards, fluorescence-based assays can provide high-quality kinetic data. researchgate.net

Below is a table summarizing key kinetic parameters associated with this compound, illustrating its characterized interactions with specific enzymes. The use of such well-documented compounds as controls or reference standards is vital for standardizing assays and ensuring that results are comparable and reproducible across different studies.

EnzymeOrganism/SourceRole of this compoundKinetic Parameter(s)
Urate OxidaseAspergillus flavusCompetitive InhibitorK_i = 12 µM
Xanthine OxidaseBovine MilkMixed-type InhibitorNot specified, but noted as a weak competitive inhibitor.
Guanine DeaminaseBovine BrainProductReaction with 8-azaguanine (substrate) shows ideal Michaelis-Menten kinetics (h=0.99). The K_m_ for 8-azaguanine is 155 ± 27 µM.

This table presents a selection of research findings and is not exhaustive. Kinetic parameters can vary based on assay conditions.

Q & A

Q. How can researchers ensure reproducibility in computational studies of this compound’s electronic properties?

  • Answer :
  • Publish input files (e.g., Gaussian .gjf, ORCA .inp) with detailed computational parameters.
  • Benchmark against high-level ab initio methods (e.g., CCSD(T)) for key electronic states.
  • Validate with experimental ESCA/XPS data to confirm shifts within ±0.3 eV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azaxanthine
Reactant of Route 2
8-Azaxanthine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.